6-Nitro-1H-indazol-4-ol

Übersicht

Beschreibung

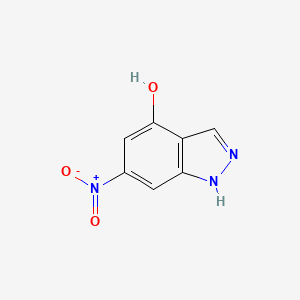

6-Nitro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 6-position and the hydroxyl group at the 4-position confer unique chemical properties to this compound, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-indazol-4-ol typically involves the nitration of 1H-indazole derivatives. One common method includes the reaction of 1H-indazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 6-position. The hydroxyl group at the 4-position can be introduced through subsequent reactions, such as hydroxylation using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized nitration and hydroxylation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Nitro-1H-indazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve reduction.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of catalysts.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 6-amino-1H-indazol-4-ol.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

6-Nitro-1H-indazol-4-ol derivatives have shown promising antitumor activity in several studies:

- Polo-like Kinase Inhibition : A series of indazole derivatives, including those derived from 6-nitro compounds, were evaluated for their ability to inhibit Polo-like kinase 4 (PLK4). Notably, some compounds exhibited single-digit nanomolar inhibition, indicating potential as cancer therapeutics .

- Fibroblast Growth Factor Receptor Inhibition : Research has demonstrated that certain 6-nitro derivatives act as potent inhibitors of fibroblast growth factor receptors (FGFR). For instance, one derivative showed an IC50 value of 2.9 nM against FGFR1, highlighting its potential for treating cancers associated with FGFR dysregulation .

Antibacterial Activity

The antibacterial properties of 6-nitro derivatives have also been investigated:

- Activity Against Pathogens : Compounds derived from 6-nitro-1H-indazole have been tested against various bacterial strains. For example, specific derivatives demonstrated minimum inhibitory concentration (MIC) values against Neisseria gonorrhoeae, indicating effectiveness without hemolytic activity on human red blood cells .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Some studies have reported that certain indazole derivatives possess significant IDO inhibitory activity. One compound exhibited an IC50 value of 5.3 µM, suggesting its potential as a therapeutic agent in cancer treatment through modulation of immune responses .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Study 1: Antitumor Activity

In a study focused on the synthesis and evaluation of novel indazole derivatives, several compounds were identified as effective PLK4 inhibitors. One particular compound was tested in vivo and showed significant tumor growth inhibition in mouse models, marking it as a candidate for further clinical development .

Case Study 2: Antibacterial Properties

A series of 6-nitro derivatives were synthesized and screened for antibacterial activity against N. gonorrhoeae. The results indicated that some compounds not only inhibited bacterial growth effectively but also showed low toxicity towards human cells, making them suitable for further development as antimicrobial agents .

Wirkmechanismus

The mechanism of action of 6-Nitro-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit nitric oxide synthase enzymes, thereby reducing the production of nitric oxide, a signaling molecule involved in inflammation and other physiological processes. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

- 3-Nitro-1H-indazole

- 4-Nitro-1H-indazole

- 5-Nitro-1H-indazole

- 7-Nitro-1H-indazole

Comparison: 6-Nitro-1H-indazol-4-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to other nitro-indazole derivatives, it may exhibit different inhibitory effects on enzymes and distinct pharmacological properties.

Biologische Aktivität

6-Nitro-1H-indazol-4-ol (CAS No. 885518-81-0) is a heterocyclic compound that has garnered attention for its biological activities, particularly its interactions with nitric oxide synthases (iNOS and eNOS) and its potential therapeutic applications in cancer and inflammation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a nitro group at the 6-position and a hydroxyl group at the 4-position on the indazole ring. These structural features contribute to its unique chemical properties and biological activities.

Target Enzymes

The primary targets of this compound are:

- Inducible Nitric Oxide Synthase (iNOS)

- Endothelial Nitric Oxide Synthase (eNOS)

The compound inhibits the activity of these enzymes, leading to a reduction in nitric oxide production, which is crucial in various physiological and pathological processes, including inflammation and tumor progression.

Biochemical Pathways

The inhibition of iNOS and eNOS affects several biochemical pathways:

- Nitric Oxide Synthase Pathway : Reduced nitric oxide levels can lead to decreased vasodilation and altered immune responses.

- Kynurenine Pathway : The compound also interacts with indoleamine 2,3-dioxygenase 1 (IDO1), affecting tryptophan metabolism and influencing immune responses.

Cellular Effects

This compound has demonstrated significant effects on various cell types:

- Cancer Cells : Induces cell cycle arrest and apoptosis, inhibiting cell proliferation. This has been observed in different cancer models, suggesting potential as an anticancer agent.

- Inflammatory Cells : By inhibiting nitric oxide production, it may reduce inflammation in various conditions.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits iNOS activity in macrophages, leading to decreased nitric oxide production. This inhibition correlates with reduced inflammatory cytokine release.

In Vivo Studies

Animal model studies have indicated that administration of this compound results in significant anti-inflammatory effects, measured through reduced edema and pro-inflammatory markers in models of acute inflammation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor size reduction in xenograft models of breast cancer, attributed to its ability to induce apoptosis in cancer cells.

- Inflammatory Disorders : In a murine model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory mediators.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 3-Nitro-1H-indazole | iNOS | Moderate inhibition |

| 4-Nitro-1H-indazole | eNOS | Weak anti-inflammatory effects |

| 5-Nitro-1H-indazole | Unknown | Limited biological activity |

| 7-Nitro-1H-indazole | Unknown | Minimal relevance |

| This compound | iNOS/eNOS | Strong inhibition; anticancer effects |

This table illustrates that this compound exhibits more potent biological activity compared to its analogs due to its specific structural features.

Eigenschaften

IUPAC Name |

6-nitro-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVZVYOJGUIMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646155 | |

| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-81-0 | |

| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.